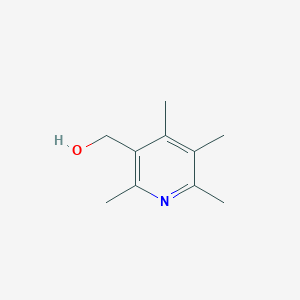![molecular formula C51H60N4O15 B13152294 (7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, methoxy groups, and a morpholine ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of oxazole and morpholine rings. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the molecule. Common reagents used in the synthesis include methoxyphenyl derivatives and oxazole precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxazole ring could lead to the formation of amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, while the morpholine ring may enhance the compound’s stability and bioavailability. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways in cells.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Salvinorin A: A natural product that undergoes Diels-Alder reactions for the synthesis of novel organic compounds.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings
Propiedades
Fórmula molecular |
C51H60N4O15 |
|---|---|
Peso molecular |
969.0 g/mol |
Nombre IUPAC |
(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide |
InChI |
InChI=1S/C51H60N4O15/c1-25-13-12-14-26(2)48(62)53-39-40(55-18-21-67-22-19-55)45(60)36-37(44(39)59)43(58)28(4)46-38(36)47(61)50(7,69-46)68-20-17-34(65-8)29(5)51(64,30(6)42(57)27(3)41(25)56)49(63)52-24-31-23-33(54-70-31)32-15-10-11-16-35(32)66-9/h10-17,20,23,25,27,29-30,34,41-42,56-58,64H,18-19,21-22,24H2,1-9H3,(H,52,63)(H,53,62)/b13-12-,20-17-,26-14-/t25-,27+,29+,30+,34-,41-,42+,50-,51+/m0/s1 |
Clave InChI |
SYUQMXPDIRNLHD-SAWKFSQUSA-N |
SMILES isomérico |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@@]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)(C(=O)NCC5=CC(=NO5)C6=CC=CC=C6OC)O)C)OC)C)C)O)N7CCOCC7)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)(C(=O)NCC5=CC(=NO5)C6=CC=CC=C6OC)O)C)OC)C)C)O)N7CCOCC7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)


![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)



![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)

